BenchChemオンラインストアへようこそ!

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid

Lipophilicity CNS drug design Physicochemical profiling

6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid (CAS 1233520-17-6; synonym 3-ethoxy-6-ethylpyridine-2-carboxylic acid) is a disubstituted pyridine-2-carboxylic acid derivative with the molecular formula C10H13NO3 and a molecular weight of 195.218 g/mol. The compound bears an ethoxy substituent at the 3-position and an ethyl group at the 6-position of the picolinic acid scaffold.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12634829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1)OCC)C(=O)O
InChIInChI=1S/C10H13NO3/c1-3-7-5-6-8(14-4-2)9(11-7)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13)
InChIKeyALZIFPMBSULNIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic Acid: A Dual-Substituted Picolinic Acid Intermediate for Orexin Receptor Antagonist Synthesis


6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid (CAS 1233520-17-6; synonym 3-ethoxy-6-ethylpyridine-2-carboxylic acid) is a disubstituted pyridine-2-carboxylic acid derivative with the molecular formula C10H13NO3 and a molecular weight of 195.218 g/mol [1]. The compound bears an ethoxy substituent at the 3-position and an ethyl group at the 6-position of the picolinic acid scaffold. It is a documented synthetic intermediate in the preparation of imidazopyridylmethylene-substituted piperidine derivatives claimed as orexin receptor antagonists in WO2010072722A1 and US20110257198A1 [1][2]. Its computed physicochemical properties include a logP of 1.9, a topological polar surface area (TPSA) of 59.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1].

Why Generic Picolinic Acid Intermediates Cannot Substitute for 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic Acid in Orexin Antagonist Programs


The combination of a 6-ethyl and a 3-ethoxy substituent on the picolinic acid core is not merely additive; each group contributes distinct and interdependent physicochemical and steric properties that generic or mono-substituted analogs cannot replicate. The 3-ethoxy group increases hydrogen bond acceptor capacity and modulates electron density on the pyridine ring, while the 6-ethyl group contributes to lipophilicity and steric bulk at the position para to the ring nitrogen [1]. Removing the 3-ethoxy group (as in 6-ethylpicolinic acid, logP 1.34, TPSA 50.2 Ų) reduces the compound's polarity and hydrogen-bonding capability, while eliminating the 6-ethyl group (as in 3-ethoxypicolinic acid, logP 0.47) sharply diminishes lipophilicity . These property shifts directly affect the pharmacokinetic profile of downstream orexin antagonist candidates, where balanced lipophilicity (logP 0.5–2.5) and moderate TPSA are critical for CNS penetration [2]. Simple substitution with commercially available 6-methyl-3-ethoxy or 6-ethyl-3-methoxy analogs alters both steric fit and metabolic vulnerability at the key 6-position, risking loss of orexin receptor binding affinity observed with the specific 6-ethyl-3-ethoxy motif [3].

Quantitative Differentiation of 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic Acid Versus Structural Analogs


Lipophilicity (logP) Comparison: 6-Ethyl-3-ethoxy Substitution Achieves Balanced logP of 1.9 Versus 0.47–1.34 for Mono-Substituted Analogs

The target compound exhibits a computed logP of 1.9, which falls within the optimal range (logP 1–3) for CNS-penetrant small molecules [1]. In contrast, 3-ethoxypicolinic acid (lacking the 6-ethyl group) has a logP of 0.47, and 6-ethylpicolinic acid (lacking the 3-ethoxy group) has a logP of 1.34 . The combined 6-ethyl + 3-ethoxy substitution thus raises logP by approximately 0.56–1.43 log units relative to the mono-substituted analogs, achieving a balanced lipophilicity that neither mono-substituted derivative can attain individually [2].

Lipophilicity CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: 59.4 Ų for the Target Versus 50.2 Ų for 6-Ethylpicolinic Acid

The target compound has a computed TPSA of 59.4 Ų, which reflects the contribution of the 3-ethoxy oxygen and the carboxylic acid group [1]. In comparison, 6-ethylpicolinic acid, which lacks the 3-ethoxy substituent, has a TPSA of 50.2 Ų . The additional ~9.2 Ų of polar surface area arises specifically from the 3-ethoxy group and increases the compound's capacity for hydrogen-bonding interactions. For CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable passive blood-brain barrier permeability [2]. The target compound's TPSA of 59.4 Ų thus remains within the permissive range while providing greater hydrogen-bonding functionality than the non-ethoxylated analog.

Membrane permeability Blood-brain barrier TPSA

Patent-Specific Differentiation: The 6-Ethyl-3-ethoxy Motif Is a Named Embodiment in Orexin Antagonist Claims, Distinguished from 6-Methyl-3-alkoxy Variants

In WO2010072722A1 (and the corresponding CA2748294A1), the compound 2-[((2S)-1-{[6-ethyl-3-(ethyloxy)-2-pyridinyl]carbonyl}-2-piperidinyl)methyl]-7,8-dimethylimidazo[1,2-a]pyridine is explicitly listed as a distinct chemical embodiment [1]. This compound is enumerated alongside its 6-methyl-3-ethyloxy, 6-methyl-3-propyloxy, and 4-chloro-3-ethyloxy-6-methyl analogs, each representing a separate and specifically claimed substitution pattern [1]. The patent's deliberate enumeration of the 6-ethyl (rather than 6-methyl) variant paired with the 3-ethyloxy group indicates that this specific combination was considered a non-obvious and distinct structural alternative by the inventors, supporting procurement of the 6-ethyl-3-ethyloxy intermediate for Freedom-to-Operate (FTO) and SAR exploration purposes.

Orexin receptor antagonist Patent composition of matter Structure-activity relationship

Hydrogen Bond Acceptor Count and Rotatable Bond Differentiation from Mono-Substituted Analogs

The target compound possesses 4 hydrogen bond acceptors (HBA) and 4 rotatable bonds, compared to 2 HBA and 1 rotatable bond for unsubstituted picolinic acid, and 3 HBA / 3 rotatable bonds for 3-ethoxypicolinic acid (lacking the 6-ethyl group) [1][2]. The incremental increase from 3 to 4 HBA arises from the 6-ethyl group, which does not directly add an HBA but supports the overall electronic environment. The 4 rotatable bonds confer greater conformational flexibility than either mono-substituted analog, which may facilitate induced-fit binding to orexin receptors. These values remain within drug-like chemical space (HBA ≤ 10, rotatable bonds ≤ 10 per Lipinski and Veber rules), but the specific count of 4 HBA and 4 rotatable bonds is a unique signature of the dual-substitution pattern that is not achievable with any single substituent modification [3].

Hydrogen bonding Molecular flexibility Drug-likeness

Procurement-Driven Application Scenarios for 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic Acid


CNS-Penetrant Orexin Receptor Antagonist Lead Optimization Requiring Balanced logP (1.9) Within the CNS-Favorable Window

Medicinal chemistry teams developing orexin receptor antagonists for sleep disorders or substance abuse indications require intermediates with logP values between 1 and 3 to balance CNS penetration with metabolic stability. The target compound's logP of 1.9 satisfies this requirement, whereas the 3-ethoxypicolinic acid analog (logP 0.47) is too hydrophilic and the 6-ethylpicolinic acid analog (logP 1.34) provides insufficient lipophilicity for consistent CNS exposure [1]. Procurement of the 6-ethyl-3-ethoxy intermediate enables direct access to the specific substitution pattern exemplified in WO2010072722A1 without requiring additional synthetic steps to install the missing substituent on a mono-substituted precursor [2].

Freedom-to-Operate (FTO) Synthesis of Specifically Claimed Orexin Antagonist Chemical Matter

The compound 2-[((2S)-1-{[6-ethyl-3-(ethyloxy)-2-pyridinyl]carbonyl}-2-piperidinyl)methyl]-7,8-dimethylimidazo[1,2-a]pyridine is a named chemical embodiment in CA2748294A1 [1]. For pharmaceutical companies pursuing orexin antagonist programs that require FTO clearance distinct from the 6-methyl-3-alkoxy patent space, sourcing the authentic 6-ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid intermediate is a prerequisite for synthesizing and profiling this specifically claimed composition of matter. Substituting a 6-methyl-3-ethoxy analog would lead to a different patent landscape and may not provide the same FTO position.

Structure-Activity Relationship (SAR) Studies Probing the 6-Position Alkyl Size Effect in Orexin Receptor Binding

The target compound's 6-ethyl group provides a specific steric and lipophilic contribution that differs measurably from the 6-methyl analog (ΔlogP ≈ +0.5, ΔMW = +14 Da) [1][2]. Systematic SAR campaigns comparing the 6-ethyl-3-ethoxy, 6-methyl-3-ethoxy, and 6-ethyl-3-methoxy substitution patterns require authentic samples of each intermediate to generate valid, reproducible structure-activity data. The 6-ethyl-3-ethoxy variant fills a specific gap in the alkyl-size SAR matrix that cannot be addressed by the more commonly available 6-methyl or 6-unsubstituted analogs [3].

Physicochemical Property Benchmarking of Picolinic Acid-Derived Building Blocks for CNS Drug Design

The compound's computed TPSA of 59.4 Ų, combined with its logP of 1.9, places it at the boundary of the CNS MPO (Multiparameter Optimization) desirable space (TPSA < 70 Ų, logP < 3) [1][2]. This property profile makes it a valuable benchmarking standard for evaluating how dual alkyl/alkoxy substitution on the picolinic acid scaffold affects overall CNS drug-likeness. Procurement of this specific intermediate supports computational model validation and experimental determination of actual logD, solubility, and permeability values that refine predicted property ranges for the broader picolinic acid chemical series.

Quote Request

Request a Quote for 6-Ethyl-3-(ethyloxy)-2-pyridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.